3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide
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Overview
Description
3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a triazole and thiadiazole moiety, which are known for their significant pharmacological activities
Preparation Methods
The synthesis of 3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 3-amino-1,2,4-triazole with appropriate reagents under controlled conditions.
Formation of the thiadiazole ring: This involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
Coupling of the triazole and thiadiazole rings: This step involves the reaction of the triazole and thiadiazole intermediates to form the triazolothiadiazole scaffold.
Introduction of the chlorobenzamide moiety: This is achieved by reacting the triazolothiadiazole intermediate with 3-chloro-4-methoxybenzoyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The triazole and thiadiazole moieties are known to interact with enzymes and receptors through hydrogen bonding and dipole interactions . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE include:
1,2,4-Triazole derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their antimicrobial and anticancer properties.
Benzamide derivatives: These compounds have the benzamide moiety and are used in various therapeutic applications.
The uniqueness of 3-CHLORO-N-(5-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}-2-METHYLPHENYL)-4-METHOXYBENZAMIDE lies in its combination of these three pharmacophores, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C20H18ClN5O2S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
3-chloro-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H18ClN5O2S/c1-4-17-23-24-20-26(17)25-19(29-20)13-6-5-11(2)15(10-13)22-18(27)12-7-8-16(28-3)14(21)9-12/h5-10H,4H2,1-3H3,(H,22,27) |
InChI Key |
QKIKRDUPEFOVOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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